molecular formula C22H33NO5 B1200425 Heteratisine

Heteratisine

Cat. No. B1200425
M. Wt: 391.5 g/mol
InChI Key: YPSAOPXJHSESSR-AGBQGJAZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heteratisine is an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Structural and Stereochemical Properties

Heteratisine, a diterpene lactone alkaloid, is primarily studied for its structural and stereochemical characteristics. Research has shown it to possess a unique stereostructure, relating more closely to the highly toxic alkaloids of the lycoctonine-aconitine type than to other bases found in Aconitum heterophyllum (Aneja, Locke, & Pelletier, 1973). Further investigations into the basic components of Aconitum heterophyllum roots have led to the isolation of several alkaloids structurally related to heteratisine (Pelletier, Aneja, & Gopinath, 1968).

Biological Activity and Effects

Heteratisine's metabolic transformations and biological activities have been a focus of research. It is identified as a primary metabolic product of benzoylheteratisine, exhibiting certain antiarrhythmic activity (Kuzibaeva, Dzhakhangirov, & Mil'grom, 1996). Studies also explored its effects on neuronal activity, especially concerning its impact on the rat hippocampus, where it was found to inhibit neuronal activity in a frequency-dependent manner (Ameri, 1997).

Chemical Synthesis

The chemical synthesis of heteratisine has been achieved, marking a significant advancement in understanding its chemical properties. This synthesis was performed in several steps from deltaline, involving various chemical processes (Wang, Chen, & Wang, 2012).

properties

Product Name

Heteratisine

Molecular Formula

C22H33NO5

Molecular Weight

391.5 g/mol

IUPAC Name

(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one

InChI

InChI=1S/C22H33NO5/c1-4-23-10-20(2)7-6-13(27-3)22-12-9-11-5-8-21(26,14(12)19(25)28-11)15(18(22)23)16(24)17(20)22/h11-18,24,26H,4-10H2,1-3H3/t11-,12+,13-,14+,15-,16+,17+,18?,20-,21+,22-/m0/s1

InChI Key

YPSAOPXJHSESSR-AGBQGJAZSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@H](C31)[C@]5(CC[C@H]6C[C@@H]4[C@@H]5C(=O)O6)O)O)OC)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C

synonyms

20-ethyl-6-beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one
heteratisine
NSC 295654

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heteratisine
Reactant of Route 2
Heteratisine
Reactant of Route 3
Heteratisine
Reactant of Route 4
Reactant of Route 4
Heteratisine
Reactant of Route 5
Heteratisine
Reactant of Route 6
Heteratisine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.